2-(2-propylphenoxy)acetic Acid
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Overview
Description
2-(2-propylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a propyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy acetic acid derivatives, have been shown to selectively inhibit cox-2 . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators and regulators of inflammation .
Mode of Action
Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit cox-2 . This inhibition reduces the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit the cox-2 pathway . This inhibition reduces the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever .
Result of Action
Related compounds, such as phenoxy acetic acid derivatives, have been shown to have significant anti-inflammatory effects . They inhibit COX-2, reducing the production of prostaglandins and thereby reducing inflammation .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-(2-propylphenoxy)acetic Acid on cells are diverse and depend on the specific cellular context. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-propylphenoxy)acetic acid typically involves the reaction of 2-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2-propylphenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-propylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
2-(2-propylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the propyl group, making it less hydrophobic.
2-(4-phenoxyphenoxy)acetic acid: Contains an additional phenoxy group, altering its chemical properties.
4-(2-propylphenoxy)butanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
2-(2-propylphenoxy)acetic acid is unique due to the presence of the propyl group, which influences its hydrophobicity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity for certain receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-propylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZEZYSGGBRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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